2-(2-Bromobenzyl)cycloheptanone
Description
2-(2-Bromobenzyl)cycloheptanone is a brominated cyclic ketone derivative featuring a cycloheptanone backbone substituted with a 2-bromobenzyl group at the second carbon position. Its molecular formula is C₁₄H₁₇BrO, with a molecular weight of 281.19 g/mol. The compound combines the steric and electronic effects of a seven-membered ketone ring with the aromatic and halogenated properties of the bromobenzyl moiety.
Properties
Molecular Formula |
C14H17BrO |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]cycloheptan-1-one |
InChI |
InChI=1S/C14H17BrO/c15-13-8-5-4-6-11(13)10-12-7-2-1-3-9-14(12)16/h4-6,8,12H,1-3,7,9-10H2 |
InChI Key |
LITPLMGIYXVGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Bromobenzyl)cycloheptanone with three analogous compounds, focusing on structural features, reactivity, and safety considerations inferred from related evidence.
Cycloheptanone vs. Cyclohexanone Derivatives
Cycloheptanone’s seven-membered ring introduces distinct conformational flexibility compared to six-membered cyclohexanone. For example:
- Boiling Points: Cycloheptanone (b.p. ~179°C) has a higher boiling point than cyclohexanone (b.p. ~155°C) due to increased molecular weight and surface area, a trend likely extending to their substituted analogs .
Brominated Benzyl Substituents
The 2-bromobenzyl group in the target compound contrasts with non-brominated or differently substituted analogs:
- Reactivity: Bromine at the benzyl position enhances electrophilicity, favoring Suzuki coupling or elimination reactions. This differs from non-halogenated benzylcycloheptanones, which may require harsher conditions for similar transformations .
- Stability : Bromine’s electron-withdrawing effect could destabilize the compound under basic conditions, increasing susceptibility to hydrolysis compared to methyl or methoxy-substituted analogs.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Limitations
- Synthetic Utility: The bromine atom in 2-(2-Bromobenzyl)cycloheptanone positions it as a candidate for palladium-catalyzed cross-coupling reactions, a strategy validated in bromobenzyl-substituted cyclohexanones .
- Knowledge Gaps: No direct studies on the compound’s pharmacokinetics or catalytic applications were identified in the provided evidence. Further experimental work is needed to confirm its reactivity and stability under varying conditions.
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